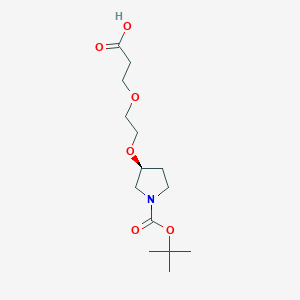![molecular formula C13H16O7 B11929140 2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde](/img/structure/B11929140.png)
2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Helicin is a naturally occurring compound found in the Rosaceae family. It is a beta-D-glucoside and benzaldehyde derivative, formed by oxidizing the benzylic hydroxyl group of salicin to the corresponding aldehyde . Helicin has a molecular formula of C13H16O7 and a molecular weight of 284.26 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Helicin can be synthesized by oxidizing salicin, a naturally occurring glucoside, to convert its benzylic hydroxyl group into an aldehyde group . The reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to ensure selective oxidation.
Industrial Production Methods
Industrial production of helicin involves the extraction of salicin from plant sources, followed by its chemical oxidation. The process includes:
- Extraction of salicin from plant materials using solvents like ethanol or water.
- Purification of salicin through crystallization or chromatography.
- Oxidation of purified salicin using suitable oxidizing agents under controlled temperature and pH conditions to yield helicin .
Analyse Chemischer Reaktionen
Types of Reactions
Helicin undergoes various chemical reactions, including:
Oxidation: Helicin can be further oxidized to form benzoic acid derivatives.
Reduction: The aldehyde group in helicin can be reduced to form the corresponding alcohol.
Substitution: Helicin can undergo nucleophilic substitution reactions at the aldehyde group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Helicin has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other benzaldehyde derivatives.
Biology: Studied for its role in plant metabolism and its enzymatic hydrolysis by beta-glucosidases.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of flavoring agents and fragrances.
Wirkmechanismus
Helicin exerts its effects primarily through its interaction with enzymes and cellular pathways. It is hydrolyzed by the enzyme beta-glucosidase to release glucose and benzaldehyde. The released benzaldehyde can then participate in various biochemical pathways, exerting its biological effects. The exact molecular targets and pathways involved in helicin’s mechanism of action are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Salicin: A precursor to helicin, found in willow bark and known for its anti-inflammatory properties.
Benzaldehyde: A simple aromatic aldehyde with a similar structure to the aldehyde group in helicin.
Glucosides: A class of compounds that includes helicin and salicin, characterized by the presence of a glucose moiety attached to another functional group.
Uniqueness of Helicin
Helicin is unique due to its specific structure, which combines a glucose moiety with a benzaldehyde group. This structure allows it to undergo specific enzymatic hydrolysis and participate in unique biochemical pathways, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C13H16O7 |
|---|---|
Molekulargewicht |
284.26 g/mol |
IUPAC-Name |
2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde |
InChI |
InChI=1S/C13H16O7/c14-5-7-3-1-2-4-8(7)19-13-12(18)11(17)10(16)9(6-15)20-13/h1-5,9-13,15-18H,6H2/t9-,10-,11+,12-,13?/m1/s1 |
InChI-Schlüssel |
BGOFCVIGEYGEOF-HENWMNBSSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)C=O)OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Kanonische SMILES |
C1=CC=C(C(=C1)C=O)OC2C(C(C(C(O2)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,11,20,29,38,40-Hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetracontane;lead(2+)](/img/structure/B11929070.png)
![4-[[4-[2-[6-[(2R)-2-(2,4-difluorophenyl)-1,1-difluoro-2-hydroxy-3-(tetrazol-1-yl)propyl]pyridin-3-yl]ethynyl]phenoxy]methyl]benzonitrile;4-methylbenzenesulfonic acid](/img/structure/B11929071.png)




![undecyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11929099.png)
![(3aR,5S,6S,7R,7aR,E)-5-(difluoromethyl)-2-(ethylimino)hexahydro-1H-pyrano[3,2-d]thiazole-6,7-diol](/img/structure/B11929122.png)
![4-fluoro-2-methoxy-11-oxo-5-propan-2-yl-3-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]-6H-indolo[2,3-b]quinoline-8-carbonitrile](/img/structure/B11929134.png)


![4-(1,3-Benzodioxol-5-yl)-3-(4-fluorophenyl)-1-[1-(1,2,4-triazole-1-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B11929148.png)
